2-BIPHENYL-4-YL-2-OXOETHYL 4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves multiple steps, starting with the preparation of the biphenyl and benzoate components. The key steps include:
Formation of the Biphenyl Component: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Preparation of the Benzoate Component: The benzoate moiety can be synthesized via esterification of benzoic acid with an appropriate alcohol.
Final Coupling: The final step involves coupling the biphenyl and benzoate components through a suitable linker, such as an oxoethyl group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Another compound with a similar sulfonyl group, known for its anti-proliferative effects against cancer cells.
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H24O5S |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
InChI |
InChI=1S/C29H24O5S/c1-21-7-17-27(18-8-21)35(32,33)20-22-9-11-26(12-10-22)29(31)34-19-28(30)25-15-13-24(14-16-25)23-5-3-2-4-6-23/h2-18H,19-20H2,1H3 |
InChI Key |
LDTVUKFGMJDBKY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.